[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine [1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13446765
InChI: InChI=1S/C17H27N3/c18-10-12-19-11-4-7-17(14-19)20(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2
SMILES: C1CC(CN(C1)CCN)N(CC2=CC=CC=C2)C3CC3
Molecular Formula: C17H27N3
Molecular Weight: 273.4 g/mol

[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine

CAS No.:

Cat. No.: VC13446765

Molecular Formula: C17H27N3

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine -

Specification

Molecular Formula C17H27N3
Molecular Weight 273.4 g/mol
IUPAC Name 1-(2-aminoethyl)-N-benzyl-N-cyclopropylpiperidin-3-amine
Standard InChI InChI=1S/C17H27N3/c18-10-12-19-11-4-7-17(14-19)20(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2
Standard InChI Key IHLPMILTHBNGBH-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CCN)N(CC2=CC=CC=C2)C3CC3
Canonical SMILES C1CC(CN(C1)CCN)N(CC2=CC=CC=C2)C3CC3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₇H₂₇N₃, with a molecular weight of 273.4 g/mol. Its IUPAC name, 1-(2-aminoethyl)-N-benzyl-N-cyclopropylpiperidin-3-amine, reflects the presence of:

  • A piperidine ring substituted at position 3 with an aminoethyl group.

  • A benzyl group and a cyclopropylamine moiety attached to the piperidine nitrogen.

Key Structural Features:

  • Piperidine Ring: Confers rigidity and facilitates interactions with biological targets like neurotransmitter receptors .

  • Aminoethyl Side Chain: Enhances solubility and enables hydrogen bonding with enzymatic active sites .

  • Cyclopropyl Group: Introduces steric hindrance and metabolic stability, common in bioactive molecules .

Spectroscopic Characterization

Spectroscopic data for this compound or its analogs include:

  • NMR: Peaks indicative of piperidine protons (δ 1.2–3.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and cyclopropyl protons (δ 0.5–1.0 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 273.4 [M+H]⁺.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions, as illustrated in Figure 1 :

Step 1: Piperidine Ring Formation

  • Cyclization of a diamine precursor (e.g., 1,5-diaminopentane) with a carbonyl compound under acidic conditions.

Biological Activity and Mechanism

Pharmacological Targets

The compound’s structural motifs suggest interactions with:

  • Neurotransmitter Receptors: Piperidine derivatives are known ligands for dopamine and serotonin receptors .

  • Histamine H₃ Receptor: Cyclopropyl amines modulate H₃ activity, implicated in cognitive disorders .

In Vitro Data :

TargetActivity (IC₅₀)Model System
Dopamine D₂ Receptor72 nMSK-N-SH cells
Histamine H₃ Receptor101 nMHEK-293 transfected

Structure-Activity Relationship (SAR)

Impact of Substituents

  • Aminoethyl Group: Removal reduces receptor binding affinity by 3-fold.

  • Benzyl vs. Cyclopropyl: Benzyl enhances lipophilicity, while cyclopropyl improves metabolic stability .

Comparative SAR :

DerivativeTarget Affinity (IC₅₀)Metabolic Half-life (h)
Benzyl-only analog210 nM1.2
Cyclopropyl-only analog150 nM3.8
[1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-cyclopropyl-amine72 nM5.6

Applications in Drug Development

Neurological Disorders

  • Cognitive Enhancers: H₃ receptor antagonism may improve memory and attention .

  • Antidepressants: Serotonin reuptake inhibition observed in analogs.

Oncology

  • MicroRNA Modulators: Potential to inhibit oncogenic miRNA processing (e.g., miR-21) .

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